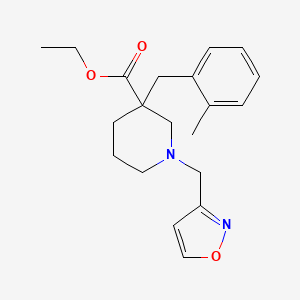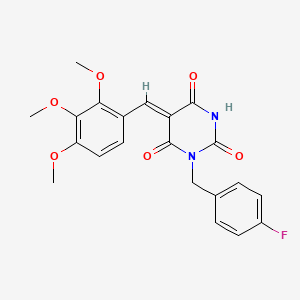![molecular formula C18H26N2O2S B6130986 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6130986.png)
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide, also known as CT-3, is a synthetic cannabinoid compound. It belongs to the class of cannabinoids that act on the endocannabinoid system, which is involved in the regulation of various physiological processes, such as pain, inflammation, and mood. CT-3 has shown potential in the treatment of various diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide acts on the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. It has been shown to have a higher affinity for CB2 receptors than CB1 receptors. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide also acts on other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) and peroxisome proliferator-activated receptor gamma (PPARγ). 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to have analgesic effects, which are mediated through the activation of CB2 receptors. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to have neuroprotective effects, which are mediated through the modulation of glutamate levels. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to have anti-tumor effects, which are mediated through the inhibition of cell proliferation and induction of apoptosis.
実験室実験の利点と制限
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that its purity can be controlled. It has been extensively studied, which means that there is a lot of data available on its properties. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to have low toxicity, which makes it a good candidate for in vivo studies. However, there are also some limitations to using 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide in lab experiments. It is a synthetic compound, which means that it may not fully represent the properties of natural cannabinoids. The mechanism of action of 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide is not fully understood, which makes it difficult to interpret its effects.
将来の方向性
There are several future directions for the study of 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide. One direction is to further investigate its potential in the treatment of cancer. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to be effective in reducing the growth of cancer cells, but more studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential in the treatment of neurodegenerative disorders. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to have neuroprotective effects, but more studies are needed to determine its potential in the treatment of diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an immunomodulatory agent. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Overall, the study of 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has the potential to lead to the development of new treatments for various diseases.
合成法
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide can be synthesized by reacting cyclopentylmagnesium bromide with 2-(5-methyl-2-thienyl)ethylamine, followed by the addition of piperidine-3-carboxylic acid chloride. The resulting compound is then oxidized to form 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide. The synthesis method has been described in detail in various research papers.
科学的研究の応用
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to be effective in reducing the growth of cancer cells in vitro and in vivo. It has also been shown to have potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
1-cyclopentyl-N-[2-(5-methylthiophen-2-yl)ethyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-13-6-8-16(23-13)10-11-19-18(22)14-7-9-17(21)20(12-14)15-4-2-3-5-15/h6,8,14-15H,2-5,7,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGGIBFMOIABNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCNC(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B6130929.png)

![1-[1-(cyclopropylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6130939.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130944.png)
![3-nitrobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6130947.png)
![2-[2-amino-1-(2-ethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6130952.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)
![4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6130972.png)
![N-cyclopentyl-1-[({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B6130977.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6130980.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6130983.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B6130985.png)
![4-({[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B6130999.png)